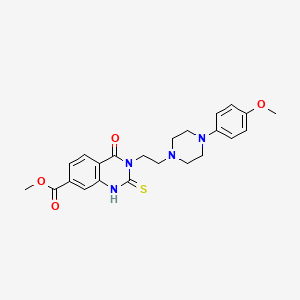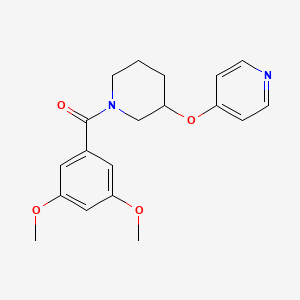
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: is a complex organic compound that features a phenyl ring substituted with two methoxy groups, a piperidine ring linked to a pyridine ring, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and phenyl rings. One common synthetic route includes:
Piperidine Derivative Synthesis: : Piperidine is reacted with pyridin-4-ol under suitable conditions to form the piperidine-pyridine linkage.
Phenyl Ring Functionalization: : The phenyl ring is functionalized with methoxy groups through a methylation reaction.
Coupling Reaction: : The piperidine-pyridine derivative is then coupled with the functionalized phenyl ring using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the ketone group to an alcohol.
Substitution: : Substitution reactions can occur at various positions on the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of corresponding alcohol derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
類似化合物との比較
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: can be compared with other similar compounds, such as:
Phenylpiperidines: : Compounds containing a phenylpiperidine skeleton.
Pyridine Derivatives: : Compounds featuring pyridine rings with various substituents.
Methoxyphenyl Compounds: : Compounds with methoxy groups on phenyl rings.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-10-14(11-18(12-17)24-2)19(22)21-9-3-4-16(13-21)25-15-5-7-20-8-6-15/h5-8,10-12,16H,3-4,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOUWFVARWIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
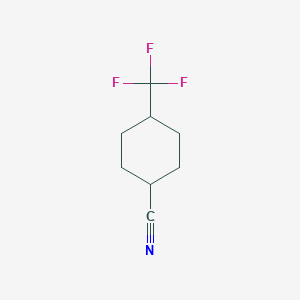
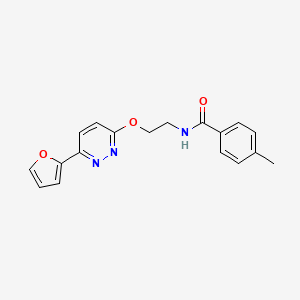
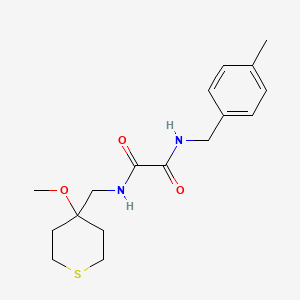
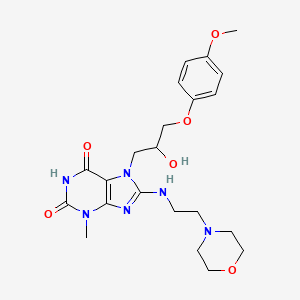

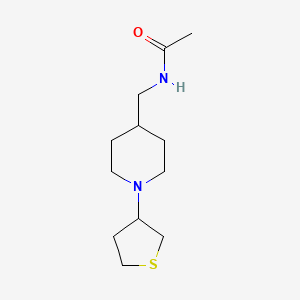
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982632.png)
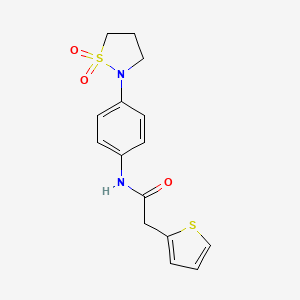
![Dimethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2982635.png)
![5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride](/img/structure/B2982636.png)
